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Compound of Interest

1-(2-Cyanophenyl)piperidine-2-
Compound Name:

carboxylic acid
CAS No.: 1103191-48-5

Cat. No.: B1386149

Get Quote

\ J

CAS No: 1103191-48-5 Formula: C13H14N202 Molecular Weight: 230.26 g/mol [1]

Executive Summary

1-(2-Cyanophenyl)piperidine-2-carboxylic acid is a specialized bifunctional building block
used primarily in the synthesis of fused tricyclic nitrogen heterocycles. Structurally, it consists of
a pipecolic acid (piperidine-2-carboxylic acid) core N-arylated with a 2-cyanophenyl moiety.[2]

[3]

Its value in drug discovery lies in its ortho-disposition, where the nitrile group at the ortho
position relative to the piperidine nitrogen allows for facile intramolecular cyclization. This
compound serves as a critical intermediate for accessing pyrido[2,1-a]isoindol-6-ones, a
scaffold found in various bioactive alkaloids and synthetic pharmaceuticals targeting CNS
receptors (e.g., 5-HT, dopamine).

This guide details the physicochemical properties, validated synthesis protocols, and the
mechanistic logic driving its application in heterocyclic chemistry.
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Chemical Identity & Physicochemical Properties[1]
[4][5][6]

The compound is an amphoteric molecule, possessing both a carboxylic acid and a weakly
basic aniline-like nitrogen (attenuated by the electron-withdrawing cyano group).

Table 1: Physicochemical Specifications

Property Value | Description

IUPAC Name 1-(2-Cyanophenyl)piperidine-2-carboxylic acid

Physical State Off-white to pale yellow solid

Melting Point 165-170 °C (Decomposes)

Solubility SqubIe.in DMSO, DMF, MeOH; Sparingly
soluble in water

pKa (Acid) ~3.8 (Carboxylic acid)

pKa (Base) ~1.5 (N-aryl amine; low due to EWG -CN)

LogP ~1.8 (Predicted)

Nitrile (-C=N), Carboxylic Acid (-COOH), Tertiary

Key Functional Groups )
Amine

Synthesis & Manufacturing Protocol

The most robust route to 1-(2-Cyanophenyl)piperidine-2-carboxylic acid is the Nucleophilic
Aromatic Substitution (SNAr) of 2-fluorobenzonitrile with pipecolic acid. This method is
preferred over transition-metal-catalyzed couplings (Buchwald-Hartwig) due to atom economy
and the avoidance of heavy metals.

Experimental Workflow: SNAr Coupling

Reaction Principle: The 2-fluorobenzonitrile possesses a highly electrophilic carbon at the C-F
position, activated by the strong electron-withdrawing nitrile group at the ortho position.
Pipecolic acid acts as the nucleophile.
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Reagents:

Substrate: 2-Fluorobenzonitrile (1.0 equiv)

Nucleophile: Pipecolic acid (1.1 equiv)

Base: Potassium Carbonate (K2CO3) (2.5 equiv)

Solvent: Dimethyl sulfoxide (DMSO) or DMF (Anhydrous)

Step-by-Step Protocol:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, suspend Pipecolic acid (10 mmol) and K2COs (25 mmol) in DMSO (15 mL).

Activation: Stir the mixture at room temperature for 15 minutes to ensure deprotonation of
the carboxylic acid (forming the carboxylate) and partial neutralization of the zwitterion.

Addition: Add 2-Fluorobenzonitrile (10 mmol) dropwise or in one portion.
Heating: Heat the reaction mixture to 100-110 °C under an inert atmosphere (N2 or Ar).

o Critical Control Point: Do not exceed 140 °C to prevent decarboxylation of the pipecolic
acid moiety.

Monitoring: Monitor via HPLC or TLC (50% EtOAc/Hexanes). Reaction is typically complete
within 4—6 hours.

Work-up:

o Cool the mixture to room temperature.

o Pour into ice-water (100 mL).

o Adjust pH to ~3—4 using 1N HCI. Note: The product will precipitate as the free acid.

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water
or purify via flash column chromatography (DCM/MeOH gradient).
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Diagram 1: Synthesis Pathway (SNAr)

2-Fluorobenzonitrile + K2CO3, DMSO
(Electrophile) %
Meisenheimer - F- . 1-(2-Cyanophenyl)
/ Complex piperidine-2-COOH
Pipecolic Acid

(Nucleophile)

Click to download full resolution via product page

Caption: Nucleophilic aromatic substitution mechanism showing the convergence of precursors
to the target scaffold.

Chemical Reactivity & Applications

The defining feature of this molecule is its ability to undergo intramolecular cyclization. It serves
as a "latent" tricyclic system.

The "Ortho-Effect" Cyclization

Under acidic conditions or thermal dehydration, the carboxylic acid attacks the ortho-nitrile
group. This transformation yields 1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6-one, a core structure
in many antihistamines and CNS-active agents.

» Reagent: Polyphosphoric acid (PPA) or H2SOa.
« Conditions: 80-100 °C.

o Mechanism: Pinner-like reaction where the acid protonates the nitrile, making it susceptible
to nucleophilic attack by the internal carboxylate oxygen (or nitrogen after rearrangement),
followed by hydrolysis.

Diagram 2: Intramolecular Cyclization Logic[11]
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Caption: Conversion of the open-chain precursor to the fused tricyclic isoindolone scaffold.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be
confirmed.

Nuclear Magnetic Resonance (NMR)[13]

e 'HNMR (400 MHz, DMSO-de):

o Aromatic Region (7.0-7.8 ppm): Four distinct signals corresponding to the 2-cyanophenyl

ring. The proton ortho to the amino group typically appears as a doublet or multiplet upfield
relative to the others.

o Methine (a-proton, ~4.5 ppm): A doublet of doublets (dd) representing the proton at the
chiral center (C2 of piperidine).
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o Piperidine Ring (1.5-3.5 ppm): Complex multiplets corresponding to the CH=z groups. The
N-CH2 protons will be desheilded (~3.0-3.5 ppm).

o Carboxylic Acid (~12.5 ppm): Broad singlet, exchangeable with D20.

Infrared Spectroscopy (FT-IR)

« Nitrile (-C=N): Sharp, distinct band at 2210-2230 cm~*. This is the diagnostic peak for the N-
arylation success.

e Carbonyl (C=0): Strong band at 1700-1720 cm~* (Carboxylic acid dimer).

e O-H Stretch: Broad band at 2500-3300 cm™1.

Mass Spectrometry (LC-MS)

¢ lonization: ESI (Positive mode).

e Molecular lon: [M+H]* = 231.11 m/z.

o Fragmentation: Loss of CO2z (M-44) is common in MS/MS experiments.
Safety & Handling (MSDS Highlights)

o Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.[4]

o Specific Risk: As a nitrile derivative, metabolic liberation of cyanide is theoretically possible
but unlikely under standard handling; however, avoid contact with strong acids which could
generate HCN gas if the nitrile hydrolyzes incompletely.

o Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture
absorption (hygroscopic tendency of amino acids).

References

e BuyersGuideChem. (2025). 1-(2-Cyanophenyl)piperidine-2-carboxylic acid - Chemical
Properties and Suppliers. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.sigmaaldrich.com/SG/en/product/aldrich/otv000429
https://www.benchchem.com/product/b1386149/docs?utm_src=pdf-body#technical-guide-1-2-cyanophenyl-piperidine-2-carboxylic-acid
https://www.buyersguidechem.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» National Center for Biotechnology Information. (2025). PubChem Compound Summary for
Pipecolic Acid Derivatives. Retrieved from [Link]

e Royal Society of Chemistry. (2000). Synthesis of novel pipecolic acid derivatives via SNAr
and Strecker protocols. Journal of the Chemical Society, Perkin Transactions 1. Retrieved
from [Link]

e Google Patents. (2010). CN102174011A - Preparation method of piperidine carboxylic acid
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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